molecular formula C20H17Cl3N4OS B3128085 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 338775-65-8

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No.: B3128085
CAS No.: 338775-65-8
M. Wt: 467.8 g/mol
InChI Key: IZLXKRYSIRQPJF-MDZDMXLPSA-N
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Description

This compound is a triazine derivative featuring a 1,2,4-triazine core substituted at positions 3, 5, and 4. The 3-position bears a (4-chlorobenzyl)sulfanyl group, the 5-position includes a vinyl linker connected to an aminooxy-(2,3-dichlorobenzyl) moiety, and the 6-position is methyl-substituted. Its molecular formula is C21H18Cl3N4OS, with a calculated molecular weight of 480.42 g/mol (estimated via stoichiometric summation).

Properties

IUPAC Name

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(2,3-dichlorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4OS/c1-13-18(9-10-24-28-11-15-3-2-4-17(22)19(15)23)25-20(27-26-13)29-12-14-5-7-16(21)8-6-14/h2-10,24H,11-12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXKRYSIRQPJF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a synthetic triazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H18Cl3N3S2
  • Molecular Weight: 458.84 g/mol
  • Purity: Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Membrane Disruption: The presence of the chlorobenzyl group is believed to enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for cell survival .

Antimicrobial Studies

A study assessing the antimicrobial efficacy of triazine derivatives found that compounds structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of cell wall synthesis and protein function .

Cancer Research

In a related study on triazine derivatives, it was demonstrated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspases. The findings suggested that this class of compounds holds promise as chemotherapeutic agents .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntioxidantProtects against oxidative stress

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the triazine class and features a triazine core with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C₁₈H₁₈Cl₂N₄OS, with a molecular weight of approximately 433.4 g/mol. The presence of the sulfanyl group and the amino vinyl moiety enhances its potential for diverse applications.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that triazine derivatives exhibit significant anticancer properties. The specific compound under study has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
    • Case Study : A study investigating the cytotoxic effects of various triazine derivatives found that compounds similar to 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine displayed IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Properties
    • The compound's structure suggests potential antibacterial and antifungal activities. Triazine derivatives are known to disrupt microbial cell membranes or inhibit essential enzymes.
    • Data Table : Comparative antimicrobial activity of triazine derivatives:
    Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
    3-((4-Chlorobenzyl)sulfanyl)-5-(...)C. albicans8 µg/mL

Materials Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties due to the presence of the triazine ring.
    • Case Study : In polymer blends, incorporating this compound can lead to improved stability and resistance to environmental degradation.
  • Nanotechnology
    • The synthesis of nanoparticles using this compound has been explored for drug delivery systems. Its functional groups facilitate conjugation with various biomolecules.
    • Data Table : Properties of nanoparticles synthesized with triazine derivatives:
    Nanoparticle TypeSize (nm)Drug Loading Capacity (%)
    Gold1520
    Silver2515
    Silica5030

Biological Research Applications

  • Enzyme Inhibition Studies
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and hypertension.
    • Case Study : Inhibition assays demonstrated that the compound significantly reduced the activity of α-glucosidase, suggesting potential use as an antidiabetic agent.
  • Targeted Drug Delivery
    • Due to its unique structure, this compound can be modified for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
    • Ongoing research is focused on developing conjugates that utilize the sulfanyl group for improved solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazine derivatives modified with halogenated benzyl groups and sulfanyl/vinyl-aminooxy substituents. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent Variations vs. Target Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound (Hypothetical) Reference compound C21H18Cl3N4OS 480.42 Higher lipophilicity (Cl2 substitution)
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine 3-fluorobenzyl (vs. 2,3-dichlorobenzyl) C20H17ClFN4OS 410.89 Reduced steric bulk; potential solubility improvement
5-(2-{[(2,4-dichlorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine (CAS 477866-62-9) Methylsulfanyl (vs. 4-chlorobenzylsulfanyl); 2,4-dichlorobenzyl C14H13Cl2N4OS 357.26 Lower molecular weight; simplified synthesis
N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(4-chlorobenzyl)hydroxylamine (CAS 477866-54-9) Benzylsulfanyl (vs. 4-chlorobenzylsulfanyl); 4-chlorobenzyl C20H19ClN4OS 398.91 Discontinued commercial availability; 95% purity
N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-fluoroaniline (CAS 477866-59-4) 4-fluoroaniline (vs. aminooxy-2,3-dichlorobenzyl) C20H17ClFN4S 386.88 Enhanced aromatic interactions; altered pharmacokinetics

Key Findings:

Halogen Substitution Impact: The 2,3-dichlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., 3-fluorobenzyl in ). This may enhance membrane permeability but reduce aqueous solubility. 2,4-dichlorobenzyl substitution (CAS 477866-62-9) shows lower molecular weight (357.26 g/mol) due to a smaller methylsulfanyl group at position 3 .

Functional Group Variations: Replacement of the aminooxy group with aniline (e.g., CAS 477866-59-4) introduces aromatic amines, which may alter binding affinity in biological targets . Benzylsulfanyl vs. 4-chlorobenzylsulfanyl (CAS 477866-54-9) affects electronic properties, with the latter offering stronger electron-withdrawing effects .

Synthesis and Availability: Commercial availability issues are noted for CAS 477866-54-9 (discontinued) , whereas analogs like CAS 477866-62-9 prioritize synthetic simplicity .

Structural Characterization :

  • Tools like SHELXL and SHELXT (used for crystal structure refinement ) are critical for confirming stereochemistry in such derivatives, though specific data for the target compound remains unpublished.

Q & A

Q. What are the key steps in synthesizing 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Core Triazine Formation : Start with a trichlorotriazine derivative (e.g., 2,4,6-trichloro-1,3,5-triazine) and substitute chlorine atoms sequentially. For example, substitute one chlorine with 4-chlorobenzylthiol via nucleophilic aromatic substitution in anhydrous THF at 0–5°C .

Vinylamine Introduction : React the intermediate with 2,3-dichlorobenzyloxyamine using a Schiff base formation strategy. This requires a polar aprotic solvent (e.g., DMF) and catalytic acetic acid under reflux (80–90°C) to facilitate imine formation .

Methyl Group Incorporation : Introduce the methyl group at position 6 via alkylation using methyl iodide and a base (e.g., K₂CO₃) in acetone at room temperature .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups.
  • Adjust stoichiometry to minimize byproducts (e.g., di- or tri-substituted triazines).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify vinyl protons (δ 6.8–7.2 ppm, doublet of doublets) and aromatic protons from chlorobenzyl groups (δ 7.3–7.6 ppm). Use DMSO-d₆ as a solvent .
    • ¹³C NMR : Confirm triazine ring carbons (δ 160–170 ppm) and sulfanyl-linked carbons (δ 35–40 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detect sulfanyl (C–S stretch, ~650 cm⁻¹) and triazine ring (C=N stretch, ~1550 cm⁻¹) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Advanced Questions

Q. How can computational chemistry predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the vinylamino group’s LUMO may indicate reactivity with thiols in enzymes .
    • Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular hydrogen bonding (e.g., between triazine N and hydroxyl groups) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase. Key interactions include π-π stacking with aromatic residues and hydrogen bonding with the triazine core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on sulfanyl group hydrophobicity .

Q. What experimental designs are recommended for evaluating environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability :
    • Prepare aqueous solutions at pH 3, 7, and 8. Incubate at 25°C and 40°C. Sample at intervals (0, 24, 48, 72 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the sulfanyl group) .
  • Photodegradation :
    • Expose the compound to UV light (λ = 254 nm) in a photoreactor. Use quartz cuvettes and monitor degradation kinetics with UV-Vis spectroscopy. Identify radicals via ESR .
  • Soil Metabolism Studies :
    • Use a randomized block design with split plots:
  • Main Plots : Soil types (sandy, loamy).
  • Subplots : Compound concentrations (10 ppm, 50 ppm).
  • Analyze microbial degradation via GC-MS after 30 days .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., CF₃) to enhance triazine ring electrophilicity. Synthesize analogs and test against cancer cell lines (e.g., MTT assay on HeLa) .
  • Side Chain Variations :
    • Substitute the vinylamino group with a hydrazone linker to improve solubility. Assess logP values and cytotoxicity .
  • Biological Assays :
    • Screen analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Correlate IC₅₀ values with substituent Hammett constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

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